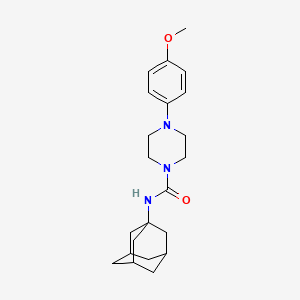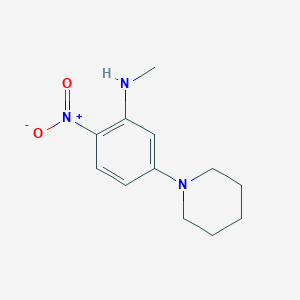![molecular formula C23H21Cl2N5O3 B4060530 5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B4060530.png)
5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline
説明
5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline is a useful research compound. Its molecular formula is C23H21Cl2N5O3 and its molecular weight is 486.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 485.1021449 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Arylpiperazine Derivatives in Drug Metabolism and Serotonin Receptor Effects
Arylpiperazine derivatives, including the chemical , have been extensively studied for their clinical applications primarily in the treatment of depression, psychosis, or anxiety. These compounds undergo significant metabolism, leading to the formation of 1-aryl-piperazines, which are known for their effects on serotonin receptors among other neurotransmitter systems. The metabolism of these derivatives involves CYP3A4-dependent N-dealkylation, highlighting the importance of these compounds in understanding drug metabolism and the pharmacological actions of arylpiperazine-based medications. The extensive distribution in tissues, including the brain, underlines the significance of these derivatives in targeting central nervous system disorders (Caccia, 2007).
Genotoxic Activities and Carcinogenicity Studies
Investigations into the genotoxic potential of aniline and its metabolites, which are structurally related to the compound , have aimed to understand the molecular mechanisms underlying their carcinogenic effects. These studies are crucial for assessing the safety and environmental impact of such compounds. Despite mixed results across different assays, understanding the genotoxicity and clastogenic effects of these compounds at high doses is vital for developing safer pharmaceutical and industrial chemicals (Bomhard & Herbold, 2005).
Antibody Development for Environmental and Food Analysis
The development of antibodies against specific compounds, including those related to arylpiperazine derivatives, demonstrates the application of these chemicals in enhancing analytical methods for environmental and food safety. By understanding the interactions and specificities of antibodies to these compounds, researchers can develop more sensitive and specific assays for detecting contaminants and ensuring public health safety (Fránek & Hruška, 2018).
Structural and Functional Insights for Antidepressant Development
The study of 5-HT1A receptor interactions with various compounds, including arylpiperazine derivatives, provides critical insights into the design and development of antidepressants. Understanding the structural and functional aspects of these interactions helps in identifying potential therapeutic targets and designing more effective treatments for depression and other psychiatric disorders (Wang et al., 2019).
Piperazine Derivatives in Therapeutic Applications
The therapeutic applications of piperazine derivatives are extensive, ranging from antipsychotic to anticancer properties. These compounds have been the focus of numerous studies aimed at understanding their pharmacological profiles and developing new medications. The flexibility and wide range of activities offered by piperazine-based molecules underscore their importance in pharmaceutical research and development (Rathi et al., 2016).
特性
IUPAC Name |
(3,4-dichlorophenyl)-[4-[4-nitro-3-(pyridin-3-ylmethylamino)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N5O3/c24-19-5-3-17(12-20(19)25)23(31)29-10-8-28(9-11-29)18-4-6-22(30(32)33)21(13-18)27-15-16-2-1-7-26-14-16/h1-7,12-14,27H,8-11,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFIRZAJFSRVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide](/img/structure/B4060449.png)
![2-(2-bromo-4-{[(3,5-dimethyl-1-adamantyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4060460.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4060467.png)


![3-amino-4-(4-methylphenyl)-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4060480.png)
![2-[(8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)amino]ethanol](/img/structure/B4060487.png)

![2-(3,4-dimethoxyphenyl)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B4060494.png)

![METHYL 5-CYANO-4-(2-FLUOROPHENYL)-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B4060513.png)
![{1-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B4060521.png)
![4-[(4-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B4060524.png)
![methyl (2S)-2-[[1-[(4-chlorophenyl)methyl]triazole-4-carbonyl]amino]-2-phenylacetate](/img/structure/B4060550.png)
